(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate
Description
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an acetate ester. The stereochemistry (1R,3S) and functional groups play critical roles in its physicochemical properties and synthetic utility. The Boc group provides stability under basic and nucleophilic conditions, while the acetate ester enhances lipophilicity, making it suitable for organic synthesis intermediates, particularly in peptide and pharmaceutical chemistry. Its synthesis typically involves hydrogenation or esterification steps under controlled conditions, as seen in analogous protocols .
Properties
IUPAC Name |
[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPDVIOPSKNAJB-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a cyclopentane derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amine.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclopentane ring or the functional groups attached to it.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the cyclopentane ring.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable leaving group.
Major Products Formed
Hydrolysis: Yields the free amine and acetic acid.
Reduction: Produces reduced derivatives of the cyclopentane ring.
Substitution: Results in substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, solubility, and applications of the target compound with three analogs:
Key Differences and Implications
Protecting Groups: The Boc group in the target compound offers stability under basic conditions and is cleaved under mild acids (e.g., TFA), making it ideal for stepwise syntheses . The Cbz group in the cyclohexyl analog requires hydrogenolysis (H₂/Pd-C), limiting compatibility with reducible functional groups .
Core Structure and Stereochemistry: Cyclopentyl vs. Stereochemistry: The (1R,3S) configuration in the target compound and the pharmaceutical derivative in highlights the importance of chirality in biological activity. For example, the mesylate salt in relies on precise stereochemistry for DPP-IV inhibition .
Functional Groups: Acetate Ester vs. Carboxylic Acid: The acetate ester in the target compound improves lipid solubility, favoring its use in non-polar reaction environments. In contrast, the carboxylic acid derivative () is more water-soluble, enabling aqueous-phase reactions . Triazole and Fluorine Moieties: The pharmaceutical compound () incorporates fluorinated and heterocyclic groups for enhanced metabolic stability and target binding, unlike the simpler Boc-acetate structure .
Biological Activity
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate, with the CAS number 225641-82-7, is a chemical compound featuring a cyclopentane ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and an acetate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁NO₄. Its structure includes:
- A cyclopentane ring
- An amino group protected by a Boc group
- An acetate ester
This unique combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. The mechanism of action is hypothesized to involve the release of the active amine upon hydrolysis of the Boc protecting group in vivo, allowing for interaction with molecular targets.
Potential Applications
- Medicinal Chemistry : Investigated as a prodrug that releases bioactive amines.
- Enzyme Interaction : May modulate enzyme activity, influencing metabolic pathways.
- Drug Development : Serves as a building block for synthesizing pharmaceuticals.
The mechanism by which this compound exerts its biological effects involves:
- Hydrolysis of the Boc group under physiological conditions.
- Release of the free amine which can then interact with various targets such as enzymes or receptors, potentially leading to therapeutic effects.
Comparative Analysis
Comparative studies with similar compounds reveal that the presence of the Boc protecting group significantly alters reactivity and stability:
| Compound | Properties | Biological Activity |
|---|---|---|
| (1R,3S)-3-Aminocyclopentyl acetate | Unprotected amine | More reactive; potential for higher toxicity |
| (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanol | Hydroxyl instead of acetate | Different metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
